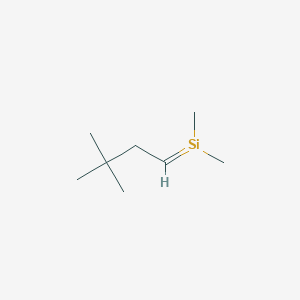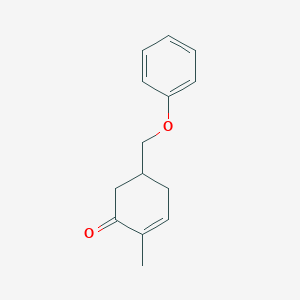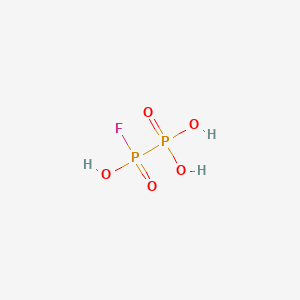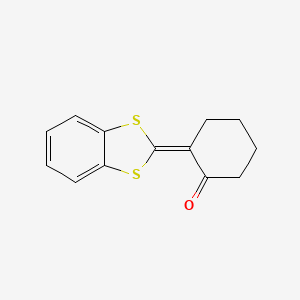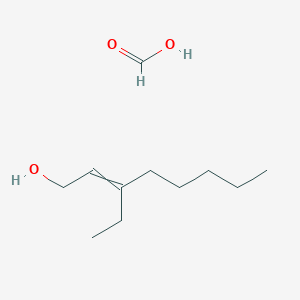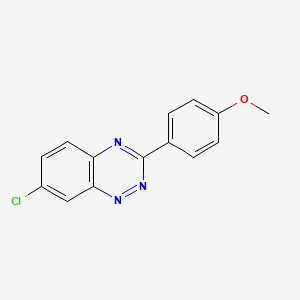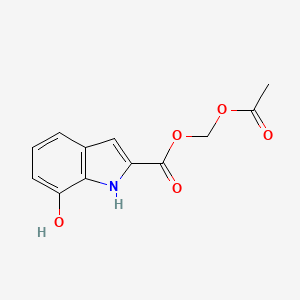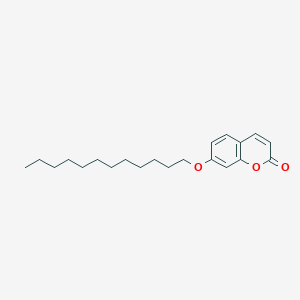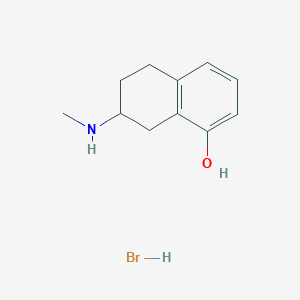
7-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative, which is subjected to a series of chemical reactions to introduce the desired functional groups.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which involves the addition of a hydroxyl group to the naphthalene ring system.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt, which is achieved by reacting the synthesized compound with hydrobromic acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: The reactions are carried out in either batch or continuous reactors, depending on the scale of production.
Purification: The synthesized compound is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the desired product.
Quality Control: Stringent quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products:
Oxidation Products: The major product of oxidation is the corresponding ketone or aldehyde.
Reduction Products: The major product of reduction is the original hydroxyl compound.
Substitution Products: The major products of substitution reactions depend on the specific reagents used and the functional groups introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various chemical reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of methylamino and hydroxyl groups on biological systems.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Pharmaceutical Development: The compound is explored for its potential therapeutic properties, including its ability to interact with biological targets.
Drug Design: It serves as a lead compound in the design of new drugs with improved efficacy and safety profiles.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
Chemical Manufacturing: It is employed in the production of various chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 7-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways: It influences various biochemical pathways, leading to changes in cellular function and behavior.
Signal Transduction: The compound can affect signal transduction pathways, altering the communication between cells and tissues.
Vergleich Mit ähnlichen Verbindungen
- 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
- 7-(Ethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
- 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Comparison:
- Structural Differences: The primary difference between these compounds lies in the nature of the amino group (methylamino, dimethylamino, ethylamino, propylamino).
- Chemical Properties: These structural differences result in variations in chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The biological activity of these compounds can also differ, with each compound exhibiting unique interactions with molecular targets and pathways.
Eigenschaften
CAS-Nummer |
81185-32-2 |
|---|---|
Molekularformel |
C11H16BrNO |
Molekulargewicht |
258.15 g/mol |
IUPAC-Name |
7-(methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C11H15NO.BrH/c1-12-9-6-5-8-3-2-4-11(13)10(8)7-9;/h2-4,9,12-13H,5-7H2,1H3;1H |
InChI-Schlüssel |
FLRVAXXZLWZKFS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCC2=C(C1)C(=CC=C2)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


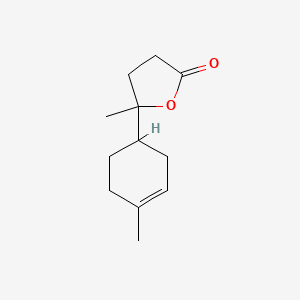
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
